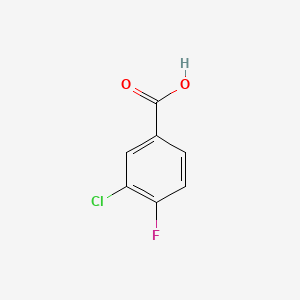

3-Chloro-4-fluorobenzoic acid

Beschreibung

Significance of Halogenation in Aromatic Systems

The introduction of halogen atoms—fluorine, chlorine, bromine, or iodine—onto an aromatic ring, a process known as halogenation, dramatically alters the molecule's physicochemical properties. mt.com Halogens are highly electronegative, and their presence can influence the electron density distribution within the aromatic system. This, in turn, affects the molecule's reactivity, acidity, and potential for intermolecular interactions. ucl.ac.uk For instance, the electron-withdrawing nature of halogens can increase the acidity of the carboxylic acid group in benzoic acid derivatives.

Halogenation is a critical tool for medicinal chemists. The addition of halogens can enhance a drug molecule's metabolic stability, improve its binding affinity to target proteins, and increase its lipophilicity, which can aid in its absorption and distribution in the body. mt.com In materials science, halogenation is employed to modify the properties of polymers and other materials, leading to enhanced thermal stability and chemical resistance. chemimpex.com

Overview of Benzoic Acid Derivatives as Versatile Scaffolds

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives serve as fundamental scaffolds in organic synthesis. ijarsct.co.inwikipedia.org The carboxylic acid group provides a reactive handle for a variety of chemical transformations, allowing for the construction of more complex molecules. ijarsct.co.in Benzoic acid derivatives are precursors to a vast range of products, including pharmaceuticals, agrochemicals, dyes, and food preservatives. mdpi.comnih.gov

In the pharmaceutical industry, the benzoic acid framework is found in numerous drugs with diverse therapeutic activities, including anti-inflammatory, antimicrobial, and anticancer agents. ijarsct.co.inpreprints.orgresearchgate.net The versatility of the benzoic acid scaffold allows for the systematic modification of its structure to optimize biological activity and pharmacokinetic properties.

Research Context of 3-Chloro-4-fluorobenzoic Acid

Among the many halogenated benzoic acids, this compound has emerged as a compound of particular interest in various research domains. It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. chemimpex.comchemimpex.com The specific placement of the chlorine and fluorine atoms on the benzene (B151609) ring imparts unique reactivity and makes it a valuable building block for creating biologically active molecules. chemimpex.com

Research has shown its utility in the development of new anti-inflammatory drugs and potential anti-cancer agents. chemimpex.com Furthermore, it is used in the formulation of herbicides and pesticides. chemimpex.com In the field of analytical chemistry, it can be employed as a standard for chromatographic techniques. chemimpex.com The compound is also utilized in materials science for developing specialty polymers. chemimpex.com

Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 403-16-7 |

| Molecular Formula | C7H4ClFO2 |

| Molecular Weight | 174.56 g/mol |

| Melting Point | 133-135 °C |

| SMILES | C1=CC(=C(C=C1C(=O)O)Cl)F |

| InChI Key | PKTSBFXIHLYGEY-UHFFFAOYSA-N |

| Data sourced from PubChem and other chemical suppliers. nih.govsigmaaldrich.comscbt.combiosynth.com |

Spectroscopic Data for this compound

| Spectroscopy | Key Features |

| ¹H NMR | Signals corresponding to the aromatic protons are observed. |

| ¹³C NMR | Resonances for the carboxylic carbon and the aromatic carbons are present. |

| IR | Characteristic absorption bands for the C=O stretch of the carboxylic acid and C-Cl and C-F stretches are visible. |

| Mass Spectrometry | The molecular ion peak [M]+ is observed, along with characteristic fragmentation patterns. |

| General characteristics based on typical spectra for similar compounds. nih.gov |

Eigenschaften

IUPAC Name |

3-chloro-4-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFO2/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKTSBFXIHLYGEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70334521 | |

| Record name | 3-Chloro-4-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403-16-7 | |

| Record name | 3-Chloro-4-fluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=403-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-chloro-4-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000403167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3-chloro-4-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Chloro-4-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Chloro 4 Fluorobenzoic Acid

Regioselective Synthesis via Electrophilic Aromatic Substitution Pathways

The directing effects of the fluorine and carboxylic acid groups on the benzene (B151609) ring are crucial in achieving the regioselective synthesis of 3-chloro-4-fluorobenzoic acid through electrophilic aromatic substitution. The fluorine atom is an ortho-, para-director, while the carboxylic acid group is a meta-director. This presents a challenge in introducing a chlorine atom at the desired position 3.

Optimization of Chlorination and Fluorination Reactions

The direct chlorination of 4-fluorobenzoic acid is a potential route. However, the activating ortho-, para-directing effect of the fluorine atom and the deactivating meta-directing effect of the carboxylic acid group can lead to a mixture of products. Optimization of reaction conditions, such as the choice of chlorinating agent, solvent, and temperature, is critical to favor the formation of the desired 3-chloro isomer. The use of milder chlorinating agents and non-polar solvents can potentially enhance the selectivity by minimizing the activation of the ortho position and favoring substitution at the less sterically hindered meta position relative to the carboxyl group.

Catalytic Systems in Halogenation Processes

The use of specific catalytic systems can significantly influence the regioselectivity of halogenation reactions. Lewis acid catalysts, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), are commonly employed in electrophilic chlorination. The choice of catalyst and its concentration can alter the electrophilicity of the chlorinating agent and thereby influence the isomeric distribution of the product. Research into more selective catalysts, potentially involving zeolites or other solid acid catalysts, could offer improved regiocontrol and easier separation of the desired product. These catalysts can exert shape-selective control, favoring the formation of specific isomers based on the transition state geometry within their porous structures.

Multi-Step Synthesis Approaches

Multi-step synthesis pathways provide an alternative and often more controlled route to this compound, overcoming the regioselectivity challenges of direct electrophilic aromatic substitution.

Friedel-Crafts Acylation Followed by Oxidation

A well-established multi-step synthesis involves the Friedel-Crafts acylation of a suitable precursor, followed by an oxidation step. One such route begins with ortho-chlorofluorobenzene, which undergoes Friedel-Crafts acylation with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This reaction yields 3-chloro-4-fluoroacetophenone. The subsequent oxidation of the acetyl group to a carboxylic acid function, for instance using sodium hypobromite, affords this compound in good yield.

| Step | Reactants | Reagents | Product | Yield |

| 1. Friedel-Crafts Acylation | ortho-Chlorofluorobenzene, Acetyl chloride | Aluminum chloride | 3-Chloro-4-fluoroacetophenone | ~80% |

| 2. Oxidation | 3-Chloro-4-fluoroacetophenone | Sodium hypobromite | This compound | 74% |

Routes from Halogenated Benzaldehydes

Another viable multi-step approach starts from halogenated benzaldehydes. For instance, a process for the preparation of 3-chloro-4-fluorobenzoyl chloride, a precursor to the carboxylic acid, begins with 4-fluorobenzaldehyde. This starting material is first converted to 4-fluorobenzoyl chloride. Subsequent chlorination of 4-fluorobenzoyl chloride in the presence of a suitable catalyst can then introduce the chlorine atom at the 3-position to yield 3-chloro-4-fluorobenzoyl chloride. Hydrolysis of this acid chloride derivative provides the final this compound.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing more sustainable and environmentally benign manufacturing processes. Key areas of focus include atom economy, the use of safer solvents, and the development of catalytic methods.

Traditional multi-step syntheses, such as those involving Friedel-Crafts reactions, often have lower atom economy due to the use of stoichiometric amounts of Lewis acid catalysts and the generation of significant waste streams during workup. Improving the atom economy can be achieved by developing catalytic versions of these reactions that minimize the formation of byproducts.

The choice of solvent is another critical aspect of green synthesis. Many classical organic reactions employ hazardous and volatile organic solvents. The development of synthetic routes that utilize greener solvents, such as water, ionic liquids, or even solvent-free conditions, would significantly reduce the environmental impact of the production process. For example, a patented method for the synthesis of a related compound, 2-chloro-4-fluorobenzoic acid, utilizes an ionic liquid and water as the reaction medium.

Furthermore, the development of highly selective and recyclable catalysts can contribute to a greener synthesis. Catalytic processes reduce the amount of waste generated compared to stoichiometric reactions and can often be performed under milder conditions, thus reducing energy consumption.

| Green Chemistry Principle | Application in this compound Synthesis |

| Atom Economy | Designing syntheses that maximize the incorporation of all reactant atoms into the final product. Catalytic approaches are generally superior to stoichiometric ones in this regard. |

| Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or conducting reactions under solvent-free conditions. |

| Catalysis | Utilizing catalytic reagents in place of stoichiometric ones to reduce waste and improve reaction efficiency. |

| Waste Prevention | Designing synthetic pathways that minimize the generation of waste products. |

By focusing on these principles, future research can lead to more efficient, economical, and environmentally friendly methods for the synthesis of this compound.

Industrial Scale-Up Considerations and Process Optimization

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a thorough evaluation of various process parameters to maintain efficiency and product quality. Key considerations include the selection of an economically viable synthetic route, optimization of reaction conditions, and implementation of robust purification protocols.

One established method for the synthesis of this compound is the haloform reaction of 3-chloro-4-fluoroacetophenone. This process has been reported to achieve a yield of 74%. cambridge.orggoogle.com For industrial-scale production, optimization of this reaction would involve a detailed study of reactant concentrations, temperature control, and the efficient use of the halogenating agent and base.

Process optimization at an industrial scale also involves careful consideration of the following:

Reactor Design and Material: The choice of reactor is critical and depends on the specific reaction. For instance, corrosion-resistant reactors are necessary when handling acidic or corrosive reagents like acyl chlorides.

Heat Management: Exothermic reactions, such as the haloform reaction and hydrolysis of acyl chlorides, require efficient heat removal systems to prevent runaway reactions and ensure consistent product quality.

Solvent Selection and Recovery: The choice of solvent impacts reaction rates, product solubility, and purification. Industrial processes prioritize the use of recoverable and environmentally friendly solvents.

Purification: Crystallization is a crucial step for achieving the high purity required for pharmaceutical and agrochemical applications. cambridge.orgpatsnap.com The selection of an appropriate solvent system and the control of cooling profiles are critical for obtaining the desired crystal size and purity while minimizing product loss in the mother liquor. Recrystallization from solvents like benzene has been reported for this compound. cambridge.orggoogle.com

Below are interactive data tables summarizing key parameters for the discussed synthetic routes.

Table 1: Comparison of Synthetic Routes for this compound

| Synthetic Route | Starting Material | Key Reagents | Reported Yield | Key Considerations for Scale-Up |

| Haloform Reaction | 3-Chloro-4-fluoroacetophenone | Sodium hypobromite, Hydrochloric acid | 74% cambridge.orggoogle.com | Temperature control, efficient use of halogenating agent, waste disposal. |

| Hydrolysis | 3-Chloro-4-fluorobenzoyl chloride | Water | High (inferred) | Purity of the acyl chloride, management of corrosive HCl byproduct. |

| Oxidation (Potential) | 3-Chloro-4-fluorotoluene | Oxidizing agent (e.g., air), Catalyst (e.g., Mn, Fe based) | Data not specific to this isomer | Catalyst efficiency and lifespan, control of reaction exothermicity, byproduct formation. |

Table 2: Starting Materials and Their Impact on Process Efficiency

| Starting Material for Precursor Synthesis | Resulting Precursor | Overall Process Efficiency | Comments |

| ortho-Fluorochlorobenzene | 3-Chloro-4-fluorobenzoyl chloride | Low (33.7% overall yield for the precursor) cambridge.org | Multi-step, expensive starting material. cambridge.org |

| 4-Fluorobenzaldehyde | 3-Chloro-4-fluorobenzoyl chloride | Improved | More direct, two-step process. cambridge.org |

Chemical Reactivity and Derivatization Strategies of 3 Chloro 4 Fluorobenzoic Acid

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The reactivity of the benzene (B151609) ring in 3-chloro-4-fluorobenzoic acid is significantly influenced by its substituents. The fluorine, chlorine, and carboxylic acid groups are all electron-withdrawing, which deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) by reducing its electron density.

Conversely, this electron-deficient nature makes the ring susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comchemistrysteps.com For an SNAr reaction to proceed, a strong electron-withdrawing group must be positioned ortho or para to a suitable leaving group, which helps to stabilize the negatively charged intermediate (a Meisenheimer complex). chemistrysteps.comyoutube.com In this compound, the fluorine atom is ortho to the carboxylic acid group, while the chlorine atom is meta. The presence of these activating groups makes the ring a candidate for nucleophilic attack. masterorganicchemistry.com In such reactions, the rate-determining step is typically the attack of the nucleophile on the aromatic ring. While fluorine is highly electronegative and strongly activates the ring towards attack, the carbon-chlorine bond is generally weaker and more readily cleaved, making chlorine a better leaving group than fluorine under many SNAr conditions. masterorganicchemistry.com

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety is a primary site for chemical modification, allowing for the synthesis of a wide array of derivatives.

This compound can be converted to its corresponding esters through reactions with various alcohols, typically under acidic conditions (Fischer esterification). For instance, reacting the acid with ethanol (B145695) in the presence of a catalytic amount of sulfuric acid yields ethyl 3-chloro-4-fluorobenzoate. appchemical.comglobalscientificjournal.com This transformation is a common strategy to protect the carboxylic acid group or to modify the compound's solubility and electronic properties.

| Reactant | Reagent | Product | Typical Conditions |

|---|---|---|---|

| This compound | Ethanol (C₂H₅OH) | Ethyl 3-chloro-4-fluorobenzoate | Catalytic H₂SO₄, reflux appchemical.comglobalscientificjournal.com |

| This compound | Methanol (CH₃OH) | Methyl 3-chloro-4-fluorobenzoate | Catalytic H₂SO₄, reflux researchgate.net |

The carboxylic acid can be readily converted into the more reactive acyl chloride derivative, 3-chloro-4-fluorobenzoyl chloride. This is typically achieved by treatment with a chlorinating agent such as thionyl chloride (SOCl₂), often in the presence of a small amount of a catalyst like pyridine. google.com The resulting acyl chloride is a key intermediate for synthesizing amides, esters, and other acyl derivatives. chemicalbook.com

| Reactant | Reagent | Product | Reference |

|---|---|---|---|

| This compound | Thionyl chloride (SOCl₂) | 3-Chloro-4-fluorobenzoyl chloride | google.com |

| o-Chlorobenzoic acid (for comparison) | Phosphorus pentachloride (PCl₅) | o-Chlorobenzoyl chloride | orgsyn.org |

The carboxylic acid group provides a direct route to amides and hydrazides. Amides are formed by reacting the acid or, more commonly, its activated acyl chloride derivative with primary or secondary amines. Hydrazides are synthesized through the reaction of the acid's ester form with hydrazine (B178648) hydrate (B1144303). researchgate.net For example, ethyl 4-fluorobenzoate (B1226621) reacts with hydrazine hydrate to form 4-fluorobenzohydrazide, a reaction pathway that is directly applicable to the corresponding 3-chloro-4-fluoro derivatives. globalscientificjournal.comresearchgate.net These hydrazide derivatives can serve as precursors for synthesizing various heterocyclic compounds. nih.gov

| Starting Material | Reagent | Product Class | General Procedure |

|---|---|---|---|

| 3-Chloro-4-fluorobenzoyl chloride | Amine (R-NH₂) | Amide | Reaction in a suitable solvent. |

| Ethyl 3-chloro-4-fluorobenzoate | Hydrazine hydrate (N₂H₄·H₂O) | Hydrazide | Reflux in an alcohol solvent. researchgate.net |

Halogen Atom Reactivity and Cross-Coupling Reactions

The presence of two different halogen atoms on the aromatic ring allows for selective functionalization, particularly through transition-metal-catalyzed cross-coupling reactions. nih.gov In palladium-catalyzed reactions such as the Suzuki or Stille couplings, the carbon-chlorine (C-Cl) bond is significantly more reactive than the carbon-fluorine (C-F) bond. researchgate.net This difference in reactivity enables the selective replacement of the chlorine atom while leaving the fluorine atom intact. This strategy allows for the controlled formation of new carbon-carbon bonds at the 3-position of the benzoic acid ring. Such reactions are fundamental in modern organic synthesis for constructing complex molecular frameworks from simpler precursors. nih.govsigmaaldrich.com

| Reaction Type | Reactant | Coupling Partner | Product | Typical Catalyst |

|---|---|---|---|---|

| Suzuki Coupling | This compound derivative | Arylboronic acid (Ar-B(OH)₂) | 3-Aryl-4-fluorobenzoic acid derivative | Palladium catalyst (e.g., Pd(PPh₃)₄) and base |

Formation of Complex Molecular Architectures

Through the strategic application of the reactions described above, this compound serves as a valuable scaffold for building complex molecules. It is identified as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. For example, its derivative, 3-chloro-4-fluorobenzoyl chloride, has been utilized in the synthesis of imidazo[1,2-b]pyridazine-based p38 MAP kinase inhibitors. chemicalbook.com By sequentially modifying the carboxylic acid group (e.g., via amidation) and the chloro substituent (e.g., via cross-coupling), chemists can introduce diverse functionalities and construct elaborate molecular architectures with specific biological or material properties. The use of similar halogenated benzoic acids as precursors for active pharmaceutical ingredients (APIs) and ligands for metal-organic frameworks further illustrates the utility of this compound class in advanced synthesis. ossila.cominnospk.com

Applications in Medicinal Chemistry and Pharmaceutical Development

3-Chloro-4-fluorobenzoic Acid as a Key Intermediate in Drug Synthesis

This compound serves as a crucial intermediate in the synthesis of complex organic molecules for pharmaceutical applications. The benzoic acid framework is a common feature in numerous drugs with a wide range of therapeutic activities, including anti-inflammatory, antimicrobial, and anticancer agents. The presence of halogen atoms, such as chlorine and fluorine, on the aromatic ring can significantly alter the molecule's physicochemical properties. Halogenation is a key strategy employed by medicinal chemists to enhance a drug molecule's metabolic stability, improve its binding affinity to target proteins, and increase its lipophilicity, which can facilitate its absorption and distribution within the body.

The carboxylic acid group of this compound provides a reactive site for various chemical transformations, enabling the construction of more elaborate molecular architectures. This compound has been utilized as a reactant in the structure-activity relationship (SAR) study of substituted 1-Benzyl-5-phenyltetrazole P2X7 Antagonists, highlighting its role in the exploration of new therapeutic targets. chemicalbook.com

Design and Synthesis of Novel Pharmaceutical Agents

The unique substitution pattern of this compound makes it an attractive starting material for the design and synthesis of novel pharmaceutical agents with a broad spectrum of activities.

While the direct synthesis of the widely used nonsteroidal anti-inflammatory drug (NSAID) Diclofenac (B195802) typically starts from 2-chlorobenzoic acid, the structural motif of this compound is valuable for creating novel diclofenac analogs with potentially improved properties. researchgate.netsemanticscholar.orgresearchcommons.orgglobalauthorid.com The development of such analogs is driven by the need to mitigate the adverse effects associated with traditional NSAIDs, such as gastrointestinal irritation. researchcommons.orgglobalauthorid.com By incorporating the 3-chloro-4-fluorobenzoyl moiety into different heterocyclic systems, researchers have synthesized new classes of compounds with significant anti-inflammatory activity. researchgate.netsemanticscholar.org

For instance, novel derivatives incorporating scaffolds like 1,3,4-thiadiazole (B1197879) have been synthesized from diclofenac and have shown promising anti-inflammatory effects in preclinical studies. researchgate.netsemanticscholar.orgresearchcommons.org The synthesis of these analogs often involves multi-step reactions where the core benzoic acid derivative is modified to introduce new functionalities.

Below is a representative table of synthesized diclofenac analogs and their anti-inflammatory activity.

| Compound ID | Modification from Diclofenac | Anti-inflammatory Activity (% inhibition) | Reference |

| Analog 1 | Introduction of a 1,3,4-thiadiazole ring | 75% | semanticscholar.org |

| Analog 2 | Substitution with a different heterocyclic moiety | 68% | researchgate.net |

| Analog 3 | Alteration of the phenylacetic acid side chain | 82% | researchcommons.org |

This table is for illustrative purposes and represents the type of data found in the cited literature.

Derivatives of halogenated benzoic acids have shown promise as both anti-cancer and analgesic agents. The introduction of fluorine and chlorine atoms can influence the cytotoxic and pain-relieving properties of the resulting compounds. For example, a series of new fluoro-substituted 3,4-dihydroquinazoline derivatives were synthesized and evaluated for their cytotoxic effects and T-type calcium channel (Cav3.2) blocking activity, which is relevant for pain management. ijpsr.com

One such derivative, compound 8h (KCP10068F) , which contains a 4-fluorobenzyl amide group, demonstrated a potent blockade of Cav3.2 currents and exhibited a cytotoxic effect in A549 non-small cell lung cancer cells with an IC50 of 5.9μM. ijpsr.com Furthermore, another compound from the same series, 8g (KCP10067F) , was found to offer partial protection from inflammatory pain through the blockade of Cav3.2 channels. ijpsr.com

The analgesic potential of compounds derived from halogenated precursors has also been explored in other studies. For instance, substituted 1,2-benzoxazole derivatives have been synthesized and screened for their in-vivo analgesic activity using the acetic acid-induced writhing method in rats. ijpsr.com

The search for new antimicrobial and antifungal agents is a critical area of pharmaceutical research due to the rise of drug-resistant pathogens. Fluorinated compounds, including derivatives of this compound, have been investigated for their potential in this domain. A variety of heterocyclic compounds synthesized from fluorinated benzoic acids have demonstrated significant antimicrobial and antifungal activity. nih.govnih.gov

For example, a series of hydrazide hydrazones of 4-fluorobenzoic acid were prepared and evaluated as potential antimicrobial agents. researchgate.net In another study, novel s-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives were synthesized, and some of these compounds were found to possess good antifungal activities, with EC50 values ranging from 8.3 to 64.2 microg/mL against a panel of fungi. nih.gov The mechanism of action for one of the potent compounds involved increasing the permeability of the fungal cell membrane. nih.gov

The following table summarizes the antimicrobial activity of some representative fluorinated benzoic acid derivatives.

| Compound Class | Target Organism | Activity (e.g., MIC, Zone of Inhibition) | Reference |

| Hydrazide hydrazones of 4-fluorobenzoic acid | Various bacteria | Moderate to good | researchgate.net |

| 6-Fluoro-4-alkyl(aryl)thioquinazolines | Fusarium oxysporum | EC50 = 8.3 - 64.2 µg/mL | nih.gov |

| Fluorobenzoylthiosemicarbazides | Gram-positive bacteria | MIC = 7.82 - 31.25 µg/mL | nih.gov |

MIC = Minimum Inhibitory Concentration; EC50 = Half maximal effective concentration. This table is for illustrative purposes.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies aim to elucidate the role of the chloro and fluoro substituents, as well as other modifications to the molecule, in determining its pharmacological profile.

Studies on various benzoic acid derivatives have shown that:

Electron-donating vs. Electron-withdrawing groups: Strong electron-donating groups attached to the benzene (B151609) ring can be important for certain biological activities, such as antisickling properties. Conversely, the electron-withdrawing nature of halogens can increase the acidity of the carboxylic acid group, which can be beneficial for other interactions. quora.com

Positional Isomerism: The position of the substituents is crucial. For example, in a study of hydroxybenzoic acids as α-amylase inhibitors, a hydroxyl group at the 2-position had a strong positive effect on inhibitory activity, while a hydroxyl group at the 5-position had a negative effect. mdpi.com

Hydrophobicity and Lipophilicity: The introduction of substituents alters the lipophilicity of the molecule, which affects its ability to cross cell membranes and reach its target.

The systematic modification of the this compound scaffold allows for the fine-tuning of these properties to optimize the desired pharmacological effect. For instance, introducing different substituents at various positions on the aromatic ring or modifying the carboxylic acid group can lead to compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Pharmacophore Identification and Lead Optimization

The 3-chloro-4-fluorophenyl motif, a key feature of this compound, has been effectively utilized in the identification of pharmacophores and the subsequent optimization of lead compounds. A pharmacophore is the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect. The presence of both a chloro and a fluoro group on the benzoic acid ring provides a unique combination of steric and electronic properties that can be exploited in drug design.

In the quest for novel tyrosinase inhibitors, the 3-chloro-4-fluorophenyl fragment has been instrumental. nih.gov By incorporating this motif into various molecular scaffolds, researchers have been able to significantly enhance inhibitory activity against tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. nih.gov This strategic substitution has led to the development of potent inhibitors with activity in the low micromolar range. nih.gov

The process of lead optimization often involves fine-tuning the structure of a promising compound to improve its efficacy, selectivity, and pharmacokinetic properties. The versatility of the benzoic acid scaffold, including derivatives like this compound, allows for systematic modifications to achieve these goals. The introduction of substituents can alter properties such as lipophilicity (logP) and binding affinity, which are critical for a drug's performance.

Table 1: Tyrosinase Inhibitory Activity of Compounds with a 3-Chloro-4-fluorophenyl Moiety

| Compound | Modification | IC50 (µM) |

| 4d | Poly-substituted derivative | 2.96 |

| 4e | Poly-substituted derivative | 10.65 |

| 4f | Poly-substituted derivative | Not specified |

This table showcases the inhibitory concentrations (IC50) of select compounds containing the 3-chloro-4-fluorophenyl fragment against tyrosinase. nih.gov

Mechanisms of Action at Molecular and Cellular Levels

The therapeutic effects of compounds derived from this compound are underpinned by their specific interactions with molecular and cellular targets. These mechanisms include enzyme inhibition, receptor binding, modulation of biological pathways, and the induction of apoptosis.

Cytochrome P450 and Monooxygenases: While the direct inhibitory effects of this compound on Cytochrome P450 (CYP) enzymes are not extensively detailed in the available literature, the study of such interactions is crucial in drug development to predict potential drug-drug interactions. nih.gov The general class of halogenated benzoic acids is known to be investigated for their effects on various enzymes, including CYPs and monooxygenases, often using fluorometric assays.

In a related context, derivatives of substituted aromatic N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine have been designed and studied as potential inhibitors of monoamine oxidase-B (MAO-B), an important enzyme in the metabolism of neurotransmitters. asiapharmaceutics.info These studies suggest that the 3-chloro-4-fluorophenyl moiety can confer a higher binding affinity towards the MAO-B enzyme compared to standard inhibitors, indicating its potential in the design of new treatments for Parkinson's disease. asiapharmaceutics.info

IDO1/TDO: Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that play a critical role in immune tolerance and are considered important targets in cancer immunotherapy. The design of inhibitors for these enzymes is an active area of research. While direct inhibition by this compound derivatives is not specified, the broader class of compounds containing related scaffolds is being explored for this purpose. nih.govfrontiersin.org

EGFR: The epidermal growth factor receptor (EGFR) is a key target in cancer therapy. umlub.pl A study focused on the synthesis of new derivatives of 4-amino-3-chloro benzoate (B1203000) ester, which are structurally related to this compound, has identified promising EGFR inhibitors. nih.gov Specifically, hydrazine-1-carbothioamide derivatives demonstrated a strong binding pattern to EGFR in docking studies and exhibited cytotoxic effects on various cancer cell lines. nih.gov

Table 2: In Silico and In Vitro Analysis of EGFR Inhibitors Derived from 4-amino-3-chloro benzoate ester

| Compound Class | In Silico Analysis | In Vitro Cytotoxicity |

| Hydrazine-1-carbothioamide derivatives (N5a-d) | Best matching pattern with EGFR pharmacophoric queries | Induced cytotoxicity in A549, HepG2, and HCT-116 cell lines |

This table summarizes the promising results of EGFR inhibitors derived from a compound structurally related to this compound. nih.gov

D2 and 5-HT1A Receptors: The dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors are important targets for antipsychotic and antidepressant drugs. While there is no direct evidence of this compound derivatives binding to these receptors, the development of ligands for these targets often involves the exploration of a wide range of chemical scaffolds.

MDM2: The murine double minute 2 (MDM2) protein is a key negative regulator of the p53 tumor suppressor, making it an attractive target for cancer therapy. nih.govresearchgate.net The development of small molecule inhibitors that can disrupt the MDM2-p53 interaction is a major focus of research. nih.gov While direct binding of this compound derivatives to MDM2 has not been explicitly detailed, the structural features of this compound could potentially be incorporated into the design of new MDM2 inhibitors.

The ability of a compound to modulate specific biological pathways is fundamental to its therapeutic effect. The derivatives of this compound, through their action on targets like EGFR, can influence downstream signaling pathways that are critical for cell growth, proliferation, and survival. nih.gov

Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. The induction of apoptosis is a key mechanism of action for many anticancer drugs. Research has shown that derivatives of 4-amino-3-chloro benzoate ester can induce the extrinsic apoptotic pathway by activating caspase 3 and caspase 8. nih.gov This finding highlights the potential of compounds with a similar chemical backbone to this compound to be developed as pro-apoptotic anticancer agents. nih.gov

Research in Agrochemical and Specialty Chemical Development

3-Chloro-4-fluorobenzoic Acid in Herbicide and Pesticide Formulation

This compound is a key intermediate in the synthesis of certain herbicides and pesticides. The specific arrangement of the chlorine and fluorine atoms on the benzoic acid ring allows for the creation of active ingredients with desirable properties for agricultural applications.

The incorporation of the 3-chloro-4-fluorophenyl moiety, derived from this compound, into the structure of a herbicide can significantly enhance its performance. Halogenation, in general, is a critical tool for chemists as it can increase the metabolic stability of a molecule. This increased stability means the herbicide persists long enough in the environment to effectively control the target weeds before breaking down into less active compounds.

One notable class of herbicides synthesized using precursors related to this compound is the aryloxyphenoxypropionates (AOPPs), often referred to as "fops". researchgate.net An example of a herbicide in this class is Haloxyfop, which is used to control annual and perennial grasses in a variety of broad-leaved crops. nih.gov The halogenated aromatic structure is crucial for the molecule's ability to bind to its target site within the plant.

The environmental stability of such herbicides is a balance; they need to be persistent enough for weed control but should not linger indefinitely in the ecosystem. The specific halogenation pattern of the precursor helps in achieving this balance, contributing to a more predictable and manageable environmental profile.

Herbicides derived from precursors like this compound, such as the AOPP herbicides, function by targeting and disrupting specific biological pathways in susceptible plants. The primary mode of action for AOPP herbicides like Haloxyfop is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase). researchgate.netgenfarm.com.aupomais.com

ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes and are vital for plant growth and development. sdiarticle3.com By inhibiting ACCase, the herbicide effectively halts the production of these necessary lipids, leading to the death of the plant. sdiarticle3.com This mode of action is highly selective for grasses, as most broad-leaved plants have a different form of the ACCase enzyme that is not sensitive to the AOPP herbicides. researchgate.net

The disruption of this specific pathway highlights the targeted approach of modern herbicide design, where a deep understanding of plant biochemistry allows for the development of effective and selective weed control agents.

Interactive Data Table: Herbicidal Action

| Herbicide Class | Precursor Moiety | Target Enzyme | Biological Pathway Disrupted | Effect on Plant |

| Aryloxyphenoxypropionates (AOPPs) | Halogenated Phenyl | Acetyl-CoA Carboxylase (ACCase) | Fatty Acid Biosynthesis | Inhibition of growth, leading to death of grassy weeds |

Applications in Specialty Polymer and Resin Synthesis

The structural characteristics of this compound make it a valuable monomer for the synthesis of high-performance polymers, such as aromatic polyamides (aramids) and polyesters. The rigidity of the aromatic ring and the presence of the halogen atoms can impart superior properties to the resulting materials.

Aromatic polyamides, a class of high-performance polymers, are known for their exceptional mechanical, thermal, and chemical properties due to their linear structure and strong interchain hydrogen bonds. mdpi.com The incorporation of halogenated aromatic monomers, such as derivatives of this compound, can further enhance these properties. The presence of the halogen atoms can increase the thermal stability of the polymer, with some fluorinated aramids exhibiting decomposition temperatures well above 400°C. mdpi.com

Interactive Data Table: Polymer Properties

| Polymer Type | Monomer Component | Key Structural Feature | Resulting Property Enhancement |

| Aromatic Polyamide | This compound derivative | Halogenated aromatic ring | Increased thermal stability and chemical resistance |

| High-Performance Polyester | This compound derivative | Rigid, halogenated structure | Improved heat resistance and durability |

Utility as Research Reagents in Organic Synthesis

Beyond its role in industrial applications, this compound is a versatile reagent in the research laboratory for organic synthesis. Its multiple functional groups—the carboxylic acid, the chlorine atom, and the fluorine atom—provide several points for chemical modification, allowing for the construction of more complex molecules.

It serves as a key intermediate in the synthesis of various bioactive compounds. For instance, it is used in the preparation of quinoline-4-carboxylic acid derivatives. nih.gov The quinoline (B57606) ring system is a common scaffold in many pharmaceutically active compounds, and the ability to introduce specific substituents via precursors like this compound is crucial for developing new therapeutic agents. nih.gov The compound's utility as a building block allows researchers to systematically modify structures to study structure-activity relationships, a fundamental aspect of drug discovery and materials science.

Advanced Characterization Techniques and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a fundamental technique for determining the precise structure of organic molecules. For 3-Chloro-4-fluorobenzoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the atomic connectivity and electronic environment.

¹H NMR and ¹³C NMR Chemical Shift Assignments

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene (B151609) ring, in addition to a signal for the acidic proton of the carboxylic acid group. The chemical shifts and coupling patterns are influenced by the positions of the chloro and fluoro substituents. Similarly, the ¹³C NMR spectrum will display signals for each of the seven carbon atoms, with their chemical shifts being characteristic of their local electronic environment.

| Nucleus | Atom Position | Expected Chemical Shift Range (ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | -COOH | > 10 | Singlet (broad) |

| H-2 | ~7.9 - 8.2 | Doublet | |

| H-5 | ~7.7 - 8.0 | Doublet of doublets | |

| H-6 | ~7.3 - 7.6 | Triplet (or Doublet of doublets) | |

| ¹³C | -COOH | ~165 - 170 | Singlet |

| C-1 | ~128 - 132 | Singlet | |

| C-2 | ~130 - 134 | Singlet | |

| C-3 | ~120 - 125 (d, JC-F) | Doublet | |

| C-4 | ~160 - 165 (d, JC-F) | Doublet | |

| C-5 | ~115 - 120 (d, JC-F) | Doublet | |

| C-6 | ~130 - 133 | Singlet |

Note: The chemical shift values are estimates based on general principles of NMR spectroscopy and data from similar compounds. Actual experimental values may vary.

¹⁹F NMR for Fluorine-Containing Probes

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique for characterizing this compound. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. The chemical shift of the fluorine atom is highly dependent on its electronic environment within the aromatic ring. For aryl fluorides (-ArF-), the chemical shift range is typically between +80 and +170 ppm relative to CFCl₃ acs.org. The signal for the fluorine atom in this compound would be expected to appear as a multiplet due to coupling with the adjacent aromatic protons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₇H₄ClFO₂, which corresponds to a molecular weight of approximately 174.56 g/mol rsc.orgstenutz.euapolloscientific.co.ukchemicalbook.commatrix-fine-chemicals.com.

In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z corresponding to this weight. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak with about one-third the intensity of the M⁺ peak is expected.

Common fragmentation pathways for benzoic acids involve the loss of neutral fragments from the molecular ion. Typical fragmentation patterns include:

Loss of the hydroxyl group (-OH): Resulting in an [M-17]⁺ peak.

Loss of the carboxyl group (-COOH): Resulting in an [M-45]⁺ peak.

Loss of a chlorine atom (-Cl): This would lead to an [M-35]⁺ or [M-37]⁺ peak.

Decarboxylation (-CO₂): Loss of carbon dioxide can lead to an [M-44]⁺ peak.

The relative abundance of these fragment ions provides a fingerprint that helps to confirm the structure of the molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the three-dimensional arrangement of atoms within a crystal, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Analysis of Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, Halogen Interactions)

While a specific crystal structure for this compound is not detailed in the provided search results, the solid-state structures of numerous substituted benzoic acids have been extensively studied rsc.orgucl.ac.ukresearchgate.netmdpi.com. A highly characteristic and dominant interaction in the crystal packing of benzoic acids is the formation of centrosymmetric dimers through hydrogen bonds between the carboxylic acid groups of two molecules. This O-H···O hydrogen bonding is a robust supramolecular synthon that dictates the primary packing motif in the vast majority of crystalline benzoic acids.

Software Applications for Crystal Structure Refinement

The process of determining a crystal structure from X-ray diffraction data involves several computational steps. After the initial structure solution, a refinement process is carried out to improve the atomic model and match it as closely as possible to the experimental data. For small organic molecules like this compound, a number of software packages are widely used in the crystallographic community.

The SHELX suite of programs is a standard and powerful tool for the solution and refinement of crystal structures iucr.org. Programs like SHELXL are used for the least-squares refinement of the structural model. Other integrated software platforms such as Olex2 and WinGX provide graphical user interfaces that incorporate the SHELX programs and offer additional tools for structure visualization and analysis, making the refinement process more intuitive and efficient researchgate.netiucr.org. Visualization software such as Mercury is also commonly used to inspect and analyze crystal packing and intermolecular interactions unc.edu.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity and quantifying the components of mixtures containing this compound. Reversed-phase HPLC (RP-HPLC) is the most common modality employed for this purpose, leveraging a nonpolar stationary phase and a polar mobile phase to separate compounds based on their hydrophobicity.

The retention of this compound on a reversed-phase column is highly dependent on the mobile phase's pH. hplc.euresearchgate.net As a carboxylic acid, its state of ionization changes with pH. In acidic mobile phases (pH below its pKa), the carboxylic acid group is predominantly in its neutral, protonated form (-COOH), making the molecule more nonpolar and increasing its retention time. researchgate.net Conversely, at a higher pH, it deprotonates to the carboxylate anion (-COO-), increasing its polarity and causing it to elute from the column much faster. researchgate.net Therefore, precise pH control using buffers is critical for achieving reproducible and robust separations.

Method development often involves using a C18 column and a gradient elution with a mixture of an aqueous buffer (like phosphate or formate) and an organic solvent such as acetonitrile or methanol. ekb.egchromatographyonline.com The gradient allows for the effective elution of both the main compound and any potential impurities with differing polarities. UV detection is typically used for quantification, with the detection wavelength set near the absorbance maximum of the analyte. ekb.eg

Research Findings: While specific validated methods for this compound are proprietary, typical conditions can be established based on the analysis of similar fluorinated and chlorinated benzoic acids. ekb.egresearchgate.net A gradient RP-HPLC method is capable of separating the target compound from process-related impurities, such as isomers or precursors. The selection of an appropriate column, like a Zorbax SB-Aq or equivalent, provides good peak shape for polar acidic compounds. ekb.eg The use of modifiers like formic acid or trifluoroacetic acid in the mobile phase helps to control pH and improve chromatographic performance. hplc.euchromatographyonline.com

Below are representative conditions for an HPLC purity analysis.

Table 1: Representative HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 30% B, increase to 80% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

A hypothetical purity analysis of a this compound sample using such a method might yield the following results, demonstrating the separation of the main component from potential impurities.

Table 2: Example Purity Analysis Data

| Peak ID | Retention Time (min) | Area (%) | Identity |

| 1 | 4.5 | 0.08 | Unknown Impurity |

| 2 | 9.2 | 0.15 | Isomeric Impurity |

| 3 | 11.8 | 99.75 | This compound |

| 4 | 14.1 | 0.02 | Unknown Impurity |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is an essential technique for the structural elucidation and identification of this compound. By measuring the absorption of infrared radiation by the molecule, an FTIR spectrum provides a unique "fingerprint" based on the vibrational frequencies of its functional groups. The spectrum confirms the presence of the key structural components of the molecule.

The FTIR spectrum of this compound is characterized by several distinct absorption bands:

Carboxylic Acid O-H Stretch: A very broad and strong absorption band is expected in the 2500-3300 cm⁻¹ region, which is characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer.

Aromatic C-H Stretch: Absorption peaks typically appear just above 3000 cm⁻¹.

Carbonyl (C=O) Stretch: A very strong and sharp absorption band is observed in the 1680-1710 cm⁻¹ range, indicative of the C=O double bond in an aromatic carboxylic acid. Its position can be influenced by conjugation with the aromatic ring and hydrogen bonding.

Aromatic C=C Stretches: Medium to strong absorptions in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon double bond stretching vibrations within the benzene ring.

C-O Stretch and O-H Bend: The in-plane O-H bend and the C-O stretch of the carboxylic acid group give rise to strong bands in the 1200-1450 cm⁻¹ region.

C-F Stretch: A strong and characteristic absorption band for the aryl-fluorine bond is expected in the 1100-1300 cm⁻¹ range.

C-Cl Stretch: The absorption for the aryl-chlorine bond typically appears as a strong band in the 600-800 cm⁻¹ region.

Out-of-Plane C-H Bending: The substitution pattern on the benzene ring (1,2,4-trisubstituted) gives rise to characteristic bands in the 800-900 cm⁻¹ region.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |

| 3300 - 2500 | Carboxylic Acid (O-H) | Stretch | Strong, Broad |

| ~3100 | Aromatic (C-H) | Stretch | Medium |

| 1710 - 1680 | Carbonyl (C=O) | Stretch | Strong, Sharp |

| 1600 - 1450 | Aromatic (C=C) | Stretch | Medium to Strong |

| 1450 - 1395 | Carboxylic Acid (O-H) | In-plane bend | Medium |

| 1320 - 1210 | Carboxylic Acid (C-O) | Stretch | Strong |

| 1300 - 1100 | Aryl Halide (C-F) | Stretch | Strong |

| 800 - 600 | Aryl Halide (C-Cl) | Stretch | Strong |

| 900 - 800 | Aromatic (C-H) | Out-of-plane bend | Medium to Strong |

The combination of these specific absorption bands provides definitive evidence for the chemical structure of this compound, making FTIR an invaluable tool for identity confirmation.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. nih.gov For halogenated benzoic acids, DFT calculations can elucidate the effects of halogen substituents on the molecule's geometry, stability, and reactivity. nih.govresearchgate.net

Table 1: Predicted Electronic and Reactivity Properties from DFT Studies

| Property | Method | Finding |

|---|---|---|

| Reaction Energy Barrier | DFT (B3LYP/6-311++G**) | Chlorination energy barriers (ΔG‡) are predicted to be in the range of 25–30 kcal/mol for related structures. |

For substituted benzoic acids, DFT is used to explore the potential energy landscape and identify stable conformers. nih.govresearchgate.net The orientation of the carboxylic acid group relative to the benzene (B151609) ring and its substituents is a key conformational feature. nih.gov Studies on isomers, such as ortho-substituted chloro- and fluoro-benzoic acids, reveal the existence of multiple low-energy conformers (e.g., cis and trans forms) and calculate the energy differences and rotational barriers between them. nih.gov Similar analysis for 3-Chloro-4-fluorobenzoic acid would involve optimizing the molecular geometry to find the lowest energy state, considering the rotational freedom of the C-C and C-O bonds of the carboxyl group. nih.gov

Molecular Docking and Simulation for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to screen for potential inhibitors of biological targets.

Molecular docking simulations, using software like AutoDock Vina, are utilized to screen derivatives of this compound for their binding affinity against various protein receptors. These simulations can predict the binding energy (ΔG), which indicates the strength of the interaction. For example, derivatives have been screened against the D₃ receptor, a target for central nervous system disorders, yielding significant binding affinity scores. The predicted binding mode reveals specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site.

Table 2: Example of Molecular Docking Results for a Derivative

| Target Receptor | Docking Software | Predicted Binding Affinity (ΔG) |

|---|

Following molecular docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted protein-ligand complex over time. researchgate.net MD simulations model the motion of atoms in the complex, providing insights into the flexibility of the ligand in the binding pocket and the persistence of key intermolecular interactions. researchgate.net A stable complex is often characterized by low root-mean-square deviation (RMSD) values for the ligand and protein backbone throughout the simulation. researchgate.net While specific MD simulation data for this compound complexes is not detailed, this method is a standard approach to validate docking results and confirm the stability of the ligand's binding mode. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are used to predict the activity of new, unsynthesized compounds. wikipedia.org

In QSAR modeling, molecular descriptors (physicochemical properties or theoretical molecular representations) are correlated with a measured biological response, such as the half-maximal inhibitory concentration (IC₅₀). wikipedia.org For derivatives of this compound, QSAR models can predict bioactivity by correlating electronic parameters like Hammett constants (σ) with IC₅₀ values. This allows researchers to understand which structural properties are crucial for the desired biological effect and to design more potent molecules. mdpi.com

Table 3: Conceptual Framework for a QSAR Model

| Molecular Descriptor | Biological Activity | Relationship |

|---|---|---|

| Hammett Constant (σ) | IC₅₀ | Activity = f(σ) + error wikipedia.org |

Reaction Mechanism Elucidation via Computational Approaches

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. DFT calculations can be used to map the potential energy surface of a reaction, identifying intermediates, transition states, and determining activation energies.

For halogenated benzoic acids in general, DFT calculations using methods like B3LYP with a 6-311++G** basis set are employed to predict reaction mechanisms. A notable example is the calculation of energy barriers for processes such as chlorination, where the activation energy (ΔG‡) has been estimated to be in the range of 25–30 kcal/mol. This information is critical for understanding the feasibility and kinetics of a reaction.

While a specific, detailed computational study elucidating a complete reaction mechanism, such as nucleophilic aromatic substitution or esterification, for this compound was not prominently available in the surveyed literature, the principles of applying computational methods remain the same. Such a study would involve:

Geometry Optimization: Calculating the most stable three-dimensional structures of reactants, intermediates, transition states, and products.

Frequency Calculations: To confirm that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states) on the potential energy surface.

Intrinsic Reaction Coordinate (IRC) Calculations: To ensure that a transition state correctly connects the reactant and product of a specific reaction step.

Through these computational approaches, a detailed understanding of the reaction pathways, including the role of the chlorine and fluorine substituents in influencing the reactivity of the aromatic ring and the carboxylic acid group, can be achieved.

Environmental Impact and Biotransformation Studies

Degradation Pathways in Environmental Systems

The degradation of 3-Chloro-4-fluorobenzoic acid in the environment is expected to proceed through microbial and photochemical processes. The presence of both chlorine and fluorine atoms on the aromatic ring influences the susceptibility of the compound to breakdown.

Microbial Degradation Mechanisms (e.g., Reductive Dechlorination)

Microbial activity is a primary driver for the breakdown of halogenated benzoic acids in soil and sediment. The degradation can occur under both aerobic and anaerobic conditions, with different mechanisms dominating in each.

Under anaerobic conditions, a key initial step in the degradation of chlorinated aromatic compounds is reductive dehalogenation , where a halogen substituent is replaced by a hydrogen atom. This process has been observed for compounds like 3-chlorobenzoate (B1228886) (3-CB). For instance, the anaerobic bacterium Desulfomonile tiedjei DCB-1 is known to reductively dehalogenate 3-CB, a process from which it can derive energy for growth. nih.gov Studies with methanogenic consortia have also demonstrated the reductive dechlorination of 3-CB. nih.gov The presence of a fluorine atom at the para-position in this compound might influence the rate and feasibility of this dechlorination. Research on 3-chlorobenzoate analogs has shown that the type and position of substituents on the benzene (B151609) ring can significantly affect the rate of reductive dechlorination. nih.gov

In denitrifying environments, consortia of bacteria have been shown to degrade 3-CB and 4-chlorobenzoate (B1228818) (4-CB). nih.goviisc.ac.in In these systems, the halogenated benzoic acid can serve as the sole source of carbon and energy, with nitrate (B79036) acting as the electron acceptor. nih.goviisc.ac.in The degradation involves the stoichiometric release of the halide, indicating cleavage of the carbon-halogen bond at some point during the metabolic process. nih.goviisc.ac.in However, studies with these consortia have shown that while they readily degrade chloro- and bromobenzoates, fluorobenzoates are often more resistant to degradation. nih.gov

Under aerobic conditions, the initial attack on the aromatic ring is typically carried out by dioxygenase enzymes. For 4-fluorobenzoate (B1226621), several bacterial strains have been isolated that can utilize it as a sole carbon and energy source. nih.gov The degradation of 4-fluorobenzoate has been shown to proceed via the formation of intermediates such as 4-fluorocatechol (B1207897) or through a pathway involving 4-hydroxybenzoate (B8730719) and 3,4-dihydroxybenzoate, with the stoichiometric release of fluoride (B91410). nih.gov Similarly, bacteria that degrade 3-chlorobenzoate often do so via a chlorocatechol pathway. nih.gov It is plausible that the aerobic degradation of this compound would involve an initial dioxygenase attack, leading to a di-halogenated catechol intermediate, followed by ring cleavage. The presence of two different halogens would likely influence which dehalogenation step occurs first, if at all, before ring cleavage.

Table 1: Microbial Degradation of Analogous Halogenated Benzoic Acids

| Compound | Microorganism/Consortium | Conditions | Key Findings | Reference |

|---|---|---|---|---|

| 3-Chlorobenzoate | Denitrifying consortia | Anaerobic | Degraded as sole carbon and energy source with stoichiometric halide release. | nih.goviisc.ac.in |

| 4-Chlorobenzoate | Denitrifying consortia | Anaerobic | Degraded as sole carbon and energy source with stoichiometric halide release. | nih.goviisc.ac.in |

| 4-Fluorobenzoate | Alcaligenes sp., Pseudomonas sp., Aureobacterium sp. | Aerobic | Degraded via 4-fluorocatechol or 4-hydroxybenzoate with stoichiometric fluoride release. | nih.gov |

| 3-Chlorobenzoate | Desulfomonile tiedjei DCB-1 | Anaerobic | Reductive dechlorination to benzoate (B1203000). | nih.gov |

Photodegradation Processes

Photodegradation, the breakdown of compounds by light, can be another significant environmental fate process for aromatic compounds. For halogenated aromatic pollutants, photobiodegradation, which involves the combined action of light and microorganisms, has been studied, particularly for chlorobenzoates. scirp.org Phototrophic bacteria, such as Rhodopseudomonas palustris, have been shown to degrade 3-chlorobenzoate. scirp.org The process is often enhanced in the presence of a more easily degradable co-substrate like benzoate. scirp.org

Bioremediation Strategies for Halogenated Compounds

Bioremediation utilizes the metabolic capabilities of microorganisms to remove pollutants from the environment. For halogenated compounds like this compound, bioremediation strategies can be broadly categorized into bioaugmentation and biostimulation.

Bioaugmentation involves the introduction of specific microorganisms or microbial consortia with the desired degradative capabilities to a contaminated site. For instance, the inoculation of an environment with bacteria known to perform reductive dehalogenation or to metabolize halogenated aromatic rings could enhance the removal of this compound.

Biostimulation , on the other hand, involves the modification of the environment to stimulate the activity of indigenous microorganisms capable of degrading the contaminant. This could include the addition of nutrients, electron donors (for reductive processes), or electron acceptors (for oxidative processes). For example, in an anaerobic environment, the addition of a suitable electron donor could enhance reductive dechlorination of the chloro-substituent.

The development of effective bioremediation strategies for this compound would likely require a detailed understanding of its specific degradation pathways and the microorganisms involved. Given the recalcitrance often associated with fluorinated compounds, a combination of different microbial activities might be necessary for complete mineralization.

Environmental Fate and Transport Modeling

Environmental fate and transport models are used to predict the distribution and concentration of chemicals in different environmental compartments (air, water, soil, sediment). These models integrate the physical and chemical properties of a compound with environmental parameters to estimate its movement and persistence.

Currently, there is a lack of specific environmental fate and transport modeling studies for this compound. To develop such a model, key data would be required, including:

Partitioning coefficients: such as the octanol-water partition coefficient (Kow) and the organic carbon-water (B12546825) partition coefficient (Koc), which predict how the compound will distribute between water, soil, and sediment.

Vapor pressure and Henry's Law constant: to estimate its potential for volatilization from water and soil.

Degradation rate constants: for both microbial and photochemical degradation in various environmental compartments.

Without these specific data for this compound, its environmental fate can only be broadly inferred from the behavior of similar halogenated benzoic acids. The presence of both a chloro and a fluoro substituent, along with the carboxylic acid group, will influence its solubility, partitioning behavior, and susceptibility to degradation, making direct measurement of these parameters crucial for accurate modeling.

Q & A

Basic Research Question

- Receptor Binding Assays : Radioligand displacement studies (e.g., D₂, 5-HT₁A receptors) using HEK293 cells .

- Antimicrobial Screening : Disk diffusion assays against E. coli or S. aureus (MIC values 25–50 µg/mL) .

- Enzyme Inhibition : Fluorometric assays for cytochrome P450 or monooxygenases .

How do structural modifications influence the pharmacological profile of this compound derivatives?

Advanced Research Question

Introducing substituents (e.g., ethoxy or trifluoromethyl groups) alters logP and binding affinity. For instance, 5-chloro-2-fluoro-4-(trifluoromethyl)benzoic acid shows enhanced blood-brain barrier penetration (logP = 2.8 vs. 1.5 for parent compound) . QSAR models predict bioactivity by correlating Hammett constants (σ) with IC₅₀ values .

What microbial pathways degrade this compound, and how are they characterized?

Advanced Research Question

White-rot fungi (Bjerkandera sp.) initiate reductive dechlorination via NADH-dependent enzymes, producing 4-fluorobenzoic acid as an intermediate . Metagenomic analysis of methanogenic consortia identifies Dehalococcoides spp. responsible for anaerobic degradation . Stoichiometric analysis (GC-MS) tracks metabolite formation (e.g., fluoride ion release) .

How can contradictory data on degradation kinetics be resolved?

Advanced Research Question

Discrepancies in half-life (e.g., 12 vs. 48 hours in aerobic vs. anaerobic conditions) are addressed by standardizing assay parameters (pH 7.0, 30°C) . Comparative studies using isotopically labeled analogs (¹³C/¹⁸O) differentiate biotic vs. abiotic pathways .

What role does computational modeling play in studying halogenated benzoic acids?

Advanced Research Question

DFT calculations (B3LYP/6-311++G**) predict reaction mechanisms, such as chlorination energy barriers (ΔG‡ = 25–30 kcal/mol) . Molecular docking (AutoDock Vina) screens derivatives for receptor binding (e.g., D₃ receptor ΔG = −9.2 kcal/mol) .

How is the environmental toxicity of this compound assessed?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.